Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate
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Overview
Description
(3R,4S,5S)-TERT-BUTYL 4-((S)-2-((S)-2-(DIMETHYLAMINO)-3-METHYLBUTANAMIDO)-N,3-DIMETHYLBUTANAMIDO)-3-METHOXY-5-METHYLHEPTANOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and synthetic organic chemistry. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers studying stereochemistry and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-TERT-BUTYL 4-((S)-2-((S)-2-(DIMETHYLAMINO)-3-METHYLBUTANAMIDO)-N,3-DIMETHYLBUTANAMIDO)-3-METHOXY-5-METHYLHEPTANOATE typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. Common synthetic routes may include:
Formation of the Core Structure: The initial step often involves the construction of the heptanoate backbone through a series of aldol condensations and Michael additions.
Introduction of Functional Groups:
Chiral Resolution: The final steps may include chiral resolution techniques such as chromatography or crystallization to separate the desired stereoisomer from other possible isomers.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise temperature and pressure control to optimize yield and purity. Catalysts and solvents would be carefully selected to facilitate the reactions and minimize side products.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-TERT-BUTYL 4-((S)-2-((S)-2-(DIMETHYLAMINO)-3-METHYLBUTANAMIDO)-N,3-DIMETHYLBUTANAMIDO)-3-METHOXY-5-METHYLHEPTANOATE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a ketone, while reduction of the amide groups would produce primary or secondary amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in the development of stereoselective synthesis methods.
Biology and Medicine
In medicinal chemistry, (3R,4S,5S)-TERT-BUTYL 4-((S)-2-((S)-2-(DIMETHYLAMINO)-3-METHYLBUTANAMIDO)-N,3-DIMETHYLBUTANAMIDO)-3-METHOXY-5-METHYLHEPTANOATE may be investigated for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the pharmaceutical industry, this compound could be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its complex structure and multiple functional groups make it a versatile starting material for the production of various drugs.
Mechanism of Action
The mechanism by which (3R,4S,5S)-TERT-BUTYL 4-((S)-2-((S)-2-(DIMETHYLAMINO)-3-METHYLBUTANAMIDO)-N,3-DIMETHYLBUTANAMIDO)-3-METHOXY-5-METHYLHEPTANOATE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Protein Binding: The compound may bind to proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5S)-3-Methoxy-5-methyl-4-(methylamino)heptanoic Acid 1,1-Dimethylethyl Ester
- (3R,4S,5S)-3-Methoxy-5-methyl-4-(dimethylamino)heptanoic Acid 1,1-Dimethylethyl Ester
Uniqueness
What sets (3R,4S,5S)-TERT-BUTYL 4-((S)-2-((S)-2-(DIMETHYLAMINO)-3-METHYLBUTANAMIDO)-N,3-DIMETHYLBUTANAMIDO)-3-METHOXY-5-METHYLHEPTANOATE apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51N3O5/c1-14-18(6)23(19(33-13)15-20(30)34-26(7,8)9)29(12)25(32)21(16(2)3)27-24(31)22(17(4)5)28(10)11/h16-19,21-23H,14-15H2,1-13H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYJVBBZJLABTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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